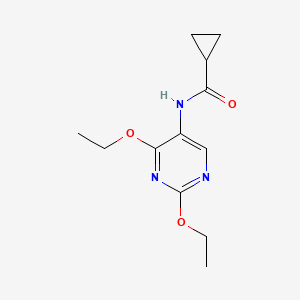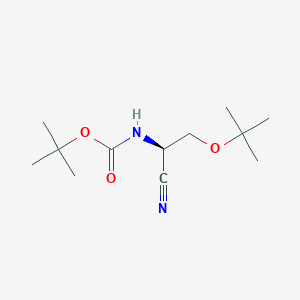![molecular formula C32H34N4O8S2 B2575675 4-(DIMETHYLSULFAMOYL)-N-{4'-[4-(DIMETHYLSULFAMOYL)BENZAMIDO]-3,3'-DIMETHOXY-[1,1'-BIPHENYL]-4-YL}BENZAMIDE CAS No. 325977-79-5](/img/structure/B2575675.png)
4-(DIMETHYLSULFAMOYL)-N-{4'-[4-(DIMETHYLSULFAMOYL)BENZAMIDO]-3,3'-DIMETHOXY-[1,1'-BIPHENYL]-4-YL}BENZAMIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(DIMETHYLSULFAMOYL)-N-{4’-[4-(DIMETHYLSULFAMOYL)BENZAMIDO]-3,3’-DIMETHOXY-[1,1’-BIPHENYL]-4-YL}BENZAMIDE is a complex organic compound characterized by its multiple dimethylsulfamoyl and benzamido groups attached to a biphenyl core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(DIMETHYLSULFAMOYL)-N-{4’-[4-(DIMETHYLSULFAMOYL)BENZAMIDO]-3,3’-DIMETHOXY-[1,1’-BIPHENYL]-4-YL}BENZAMIDE typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the biphenyl core: This can be achieved through Suzuki-Miyaura coupling, which involves the reaction of an aryl halide with an arylboronic acid in the presence of a palladium catalyst.
Introduction of dimethylsulfamoyl groups: This step involves the sulfonation of the biphenyl core using dimethylsulfamoyl chloride under basic conditions.
Formation of benzamido groups: The final step involves the amidation reaction, where the sulfonated biphenyl intermediate is reacted with benzoyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow reactors and automated synthesis to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
4-(DIMETHYLSULFAMOYL)-N-{4’-[4-(DIMETHYLSULFAMOYL)BENZAMIDO]-3,3’-DIMETHOXY-[1,1’-BIPHENYL]-4-YL}BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide groups to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic substitution reactions typically require acidic conditions and reagents like nitric acid or halogens.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives.
Aplicaciones Científicas De Investigación
4-(DIMETHYLSULFAMOYL)-N-{4’-[4-(DIMETHYLSULFAMOYL)BENZAMIDO]-3,3’-DIMETHOXY-[1,1’-BIPHENYL]-4-YL}BENZAMIDE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Used in the development of advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-(DIMETHYLSULFAMOYL)-N-{4’-[4-(DIMETHYLSULFAMOYL)BENZAMIDO]-3,3’-DIMETHOXY-[1,1’-BIPHENYL]-4-YL}BENZAMIDE depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of multiple functional groups allows for diverse interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces.
Comparación Con Compuestos Similares
Similar Compounds
4-(DIMETHYLSULFAMOYL)BENZAMIDE: A simpler analog with fewer functional groups.
3,3’-DIMETHOXY-[1,1’-BIPHENYL]-4-YL BENZAMIDE: Lacks the dimethylsulfamoyl groups.
Uniqueness
4-(DIMETHYLSULFAMOYL)-N-{4’-[4-(DIMETHYLSULFAMOYL)BENZAMIDO]-3,3’-DIMETHOXY-[1,1’-BIPHENYL]-4-YL}BENZAMIDE is unique due to its combination of multiple functional groups, which provide a wide range of chemical reactivity and potential applications. This makes it a versatile compound in both research and industrial settings.
Propiedades
IUPAC Name |
4-(dimethylsulfamoyl)-N-[4-[4-[[4-(dimethylsulfamoyl)benzoyl]amino]-3-methoxyphenyl]-2-methoxyphenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H34N4O8S2/c1-35(2)45(39,40)25-13-7-21(8-14-25)31(37)33-27-17-11-23(19-29(27)43-5)24-12-18-28(30(20-24)44-6)34-32(38)22-9-15-26(16-10-22)46(41,42)36(3)4/h7-20H,1-6H3,(H,33,37)(H,34,38) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFWLCJIOLMHBAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)C3=CC(=C(C=C3)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N(C)C)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H34N4O8S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
666.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-methyl-3-(2-methylindoline-1-carbonyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2575598.png)
![N-{[3-(4-fluoro-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[(2-fluorophenyl)methyl]ethanediamide](/img/structure/B2575599.png)

![3-[(2-methylphenyl)methyl]-6-({3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2575602.png)
![(Z)-3-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(m-tolyl)propanamide](/img/structure/B2575604.png)
amine dihydrochloride](/img/structure/B2575605.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(6-{[(4-nitrophenyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)propanamide](/img/structure/B2575606.png)
![1-[(2,5-Dimethylphenyl)sulfonyl]piperidine-4-carbohydrazide](/img/structure/B2575607.png)

![1-[[7-[(3-Chlorophenyl)methyl]-1,3-dimethyl-2,6-dioxopurin-8-yl]methyl]piperidine-4-carboxamide](/img/structure/B2575610.png)
![6-methyl-4-oxo-N-[3-(trifluoromethyl)phenyl]-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2575611.png)
![methyl 3-[(4-methylpiperazin-1-yl)sulfonyl]-2-oxo-2H-chromene-6-carboxylate](/img/structure/B2575613.png)

